4-amino-6-(3-chlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile
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Overview
Description
4-amino-6-(3-chlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile is a complex heterocyclic compound. This compound is notable for its unique structural features, which include a combination of nitrogen, oxygen, and sulfur atoms within its tricyclic framework. Such compounds often exhibit significant biological activities and are of interest in pharmaceutical and chemical research.
Preparation Methods
The synthesis of 4-amino-6-(3-chlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require ethanol as a solvent and moderate heating to facilitate the formation of the tricyclic structure.
Industrial production methods for such complex compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-amino-6-(3-chlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro substituents, using reagents like sodium hydroxide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-amino-6-(3-chlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-6-(3-chlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar compounds to 4-amino-6-(3-chlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile include other tricyclic heterocycles with similar structural motifs. These compounds may share some biological activities but differ in their specific interactions and effects. Examples of similar compounds include:
- 12-acetyl-4-amino-13-(2-chlorophenyl)-6,11-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene-5-carbonitrile
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.
Properties
CAS No. |
445266-49-9 |
---|---|
Molecular Formula |
C19H14ClN3OS |
Molecular Weight |
367.9g/mol |
IUPAC Name |
4-amino-6-(3-chlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H14ClN3OS/c1-9-6-10(2)23-19-14(9)16-17(25-19)15(13(8-21)18(22)24-16)11-4-3-5-12(20)7-11/h3-7,15H,22H2,1-2H3 |
InChI Key |
NGWVVSOFNLFIDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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